molecular formula C13H18N2O2 B2517072 (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone CAS No. 60811-85-0

(2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone

Cat. No. B2517072
CAS RN: 60811-85-0
M. Wt: 234.299
InChI Key: OAECATGGRKFHPW-UHFFFAOYSA-N
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Description

The compound “(2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone” is likely to be an organic compound consisting of a methoxyphenyl group, a methylpiperazine group, and a methanone group . The exact properties and characteristics would depend on the specific arrangement of these groups in the molecule.


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 2-methoxyphenyl precursor with a 4-methylpiperazine precursor in the presence of a suitable catalyst . The exact synthesis route would depend on the specific precursors and reaction conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement of the methoxyphenyl, methylpiperazine, and methanone groups. The compound is likely to have a complex three-dimensional structure due to the presence of these functional groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the specific conditions. For example, the methoxy group could potentially undergo substitution reactions, while the piperazine ring could potentially undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of a methoxy group could potentially increase the compound’s solubility in polar solvents .

Scientific Research Applications

Synthesis and Biological Activity

A study by Nagaraj et al. (2018) demonstrated the synthesis and evaluation of triazole analogues of piperazine for their antibacterial activity against several human pathogenic bacteria. Compounds with modifications on the piperazine ring, including the 4-methoxyphenyl moiety, showed significant bacterial growth inhibition, highlighting their potential for further development as antibacterial agents Nagaraj, Srinivas, & Rao, 2018.

Antifungal Applications

Lv et al. (2013) synthesized novel derivatives of (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone, revealing that certain phenyl substitutions, including 3-methoxyphenyl, exhibited promising antifungal activity. This study provided insights into the structure-activity relationship of these compounds Lv, Wang, Ding, Wang, Zhao, & Zuo, 2013.

Anticancer Research

Prinz et al. (2017) reported on N-heterocyclic phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine as highly potent inhibitors of tubulin polymerization. Among these, a compound with a 3-methoxyphenyl modification exhibited outstanding antiproliferative properties against a wide range of cancer cell lines, suggesting a promising pathway for anticancer drug development Prinz, Ridder, Vogel, Böhm, Ivanov, Ghasemi, Aghaee, & Müller, 2017.

Crystal Growth and Characterization

Research by Revathi et al. (2018) focused on the crystal growth and characterization of a nonlinear optical piperidine derivative, highlighting the potential of such compounds in device applications due to their good thermal stability and significant second harmonic generation (SHG) efficiency Revathi, Jonathan, Sathya, & Usha, 2018.

Molecular Docking and DFT Calculations

FathimaShahana and Yardily (2020) synthesized a novel compound involving the methoxyphenyl moiety and conducted a detailed study including DFT calculations and molecular docking to understand its antiviral activity and pharmacokinetic behavior. This research provides valuable insights into the potential therapeutic applications of such compounds FathimaShahana & Yardily, 2020.

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and biological activity. For example, if the compound shows promising biological activity, it could potentially be developed into a new therapeutic agent .

properties

IUPAC Name

(2-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-14-7-9-15(10-8-14)13(16)11-5-3-4-6-12(11)17-2/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAECATGGRKFHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50877269
Record name Piperazine,1-Me,4-(o-MeO)benzoyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50877269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone

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